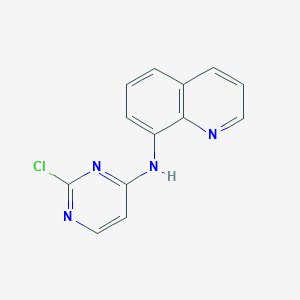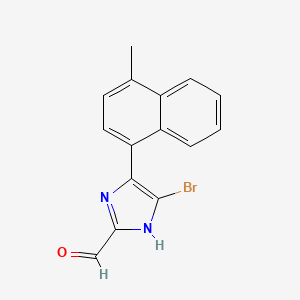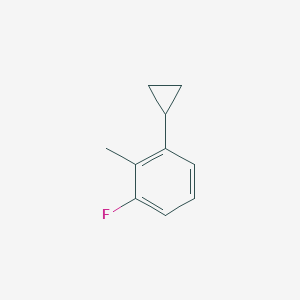
4-(2-Carbamoylpyrrolidine-1-carbonyl)phenylboronic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Carbamoylpyrrolidine-1-carbonyl)phenylboronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further connected to a pyrrolidine moiety. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Carbamoylpyrrolidine-1-carbonyl)phenylboronic acid typically involves the reaction of phenylboronic acid with a pyrrolidine derivative. One common method includes the condensation of phenylboronic acid with 2-carbamoylpyrrolidine-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Carbamoylpyrrolidine-1-carbonyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include various boronic esters, substituted phenyl derivatives, and carbon-carbon bonded compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(2-Carbamoylpyrrolidine-1-carbonyl)phenylboronic acid has a wide range of applications in scientific research:
Biology: This compound can be used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Industry: In the industrial sector, it is used in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 4-(2-Carbamoylpyrrolidine-1-carbonyl)phenylboronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and molecular recognition. The pyrrolidine moiety can enhance the compound’s binding affinity and specificity towards its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: A simpler analog with a boronic acid group attached directly to a phenyl ring.
4-Carboxyphenylboronic Acid: Contains a carboxyl group instead of the pyrrolidine moiety.
Pinacol Boronic Esters: These esters are derived from boronic acids and have enhanced stability and solubility.
Uniqueness
4-(2-Carbamoylpyrrolidine-1-carbonyl)phenylboronic acid is unique due to the presence of the pyrrolidine moiety, which imparts additional chemical properties and reactivity. This makes it more versatile in various chemical reactions and applications compared to its simpler analogs.
Eigenschaften
Molekularformel |
C12H15BN2O4 |
|---|---|
Molekulargewicht |
262.07 g/mol |
IUPAC-Name |
[4-(2-carbamoylpyrrolidine-1-carbonyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H15BN2O4/c14-11(16)10-2-1-7-15(10)12(17)8-3-5-9(6-4-8)13(18)19/h3-6,10,18-19H,1-2,7H2,(H2,14,16) |
InChI-Schlüssel |
ACBHRLLUEGHBHX-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)C(=O)N2CCCC2C(=O)N)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(3-Chloro-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13715439.png)







![4-Chloro-7-((tetrahydro-2H-pyran-4-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13715502.png)



